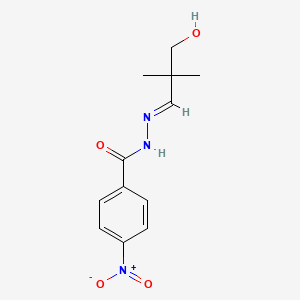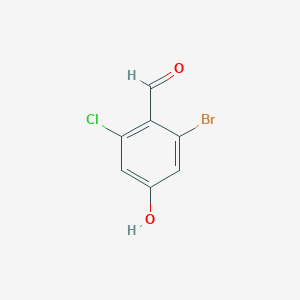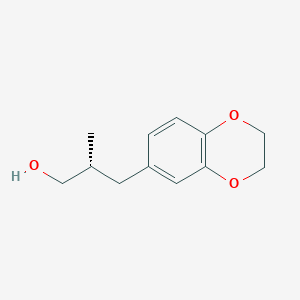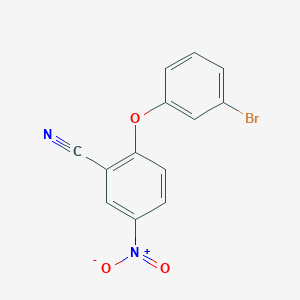
2-(3-Bromophenoxy)-5-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenoxy)-5-nitrobenzonitrile, also known as BPN, is a chemical compound that has garnered attention for its potential use in scientific research. BPN is a nitrobenzyl derivative that has been studied for its ability to modify proteins and induce protein-protein interactions. In
Mecanismo De Acción
2-(3-Bromophenoxy)-5-nitrobenzonitrile modifies proteins through the formation of covalent bonds with cysteine residues. This modification can lead to changes in protein structure and function, which can affect cellular processes. 2-(3-Bromophenoxy)-5-nitrobenzonitrile has also been shown to induce protein-protein interactions, which can be used to study the role of specific proteins in various cellular processes.
Efectos Bioquímicos Y Fisiológicos
2-(3-Bromophenoxy)-5-nitrobenzonitrile has been shown to have various biochemical and physiological effects, including the modification of protein function and structure, the induction of protein-protein interactions, and the inhibition of specific enzymes. 2-(3-Bromophenoxy)-5-nitrobenzonitrile has also been shown to have anti-inflammatory and anti-tumor properties, which make it a potential candidate for the development of new drug therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Bromophenoxy)-5-nitrobenzonitrile has several advantages for lab experiments, including its ability to selectively modify cysteine residues in proteins and its potential use in the development of new drug therapies. However, 2-(3-Bromophenoxy)-5-nitrobenzonitrile also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research involving 2-(3-Bromophenoxy)-5-nitrobenzonitrile. One direction is the development of new drug therapies based on the anti-inflammatory and anti-tumor properties of 2-(3-Bromophenoxy)-5-nitrobenzonitrile. Another direction is the study of the role of specific proteins in various cellular processes using 2-(3-Bromophenoxy)-5-nitrobenzonitrile-induced protein-protein interactions. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-Bromophenoxy)-5-nitrobenzonitrile and its potential toxicity.
Métodos De Síntesis
The synthesis of 2-(3-Bromophenoxy)-5-nitrobenzonitrile involves the reaction of 3-bromophenol with potassium carbonate and potassium iodide in dimethylformamide, followed by the addition of 5-nitro-2-chlorobenzonitrile. The resulting compound is then purified through recrystallization. This method has been successfully used to produce 2-(3-Bromophenoxy)-5-nitrobenzonitrile in high yields and purity.
Aplicaciones Científicas De Investigación
2-(3-Bromophenoxy)-5-nitrobenzonitrile has been used in various scientific research applications, including the study of protein-protein interactions, protein modification, and the development of new drug therapies. 2-(3-Bromophenoxy)-5-nitrobenzonitrile has been shown to selectively modify cysteine residues in proteins, which can lead to changes in protein function and structure. This modification has been used to study the role of specific proteins in various cellular processes, including cell signaling and gene expression.
Propiedades
IUPAC Name |
2-(3-bromophenoxy)-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN2O3/c14-10-2-1-3-12(7-10)19-13-5-4-11(16(17)18)6-9(13)8-15/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSNYLFMBPZMJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenoxy)-5-nitrobenzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2412321.png)
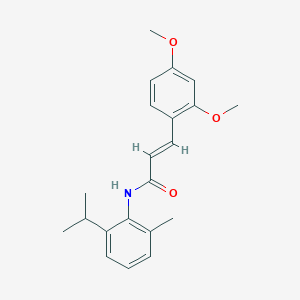
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2412324.png)
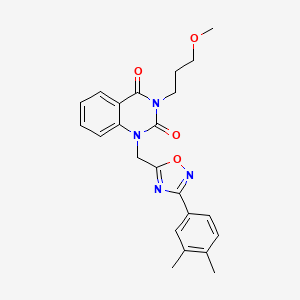
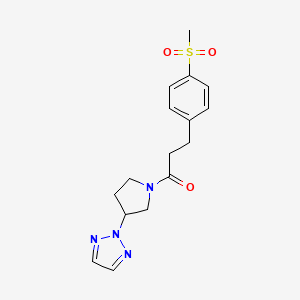
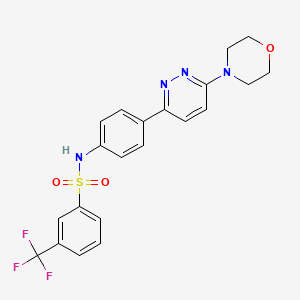
![1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B2412331.png)
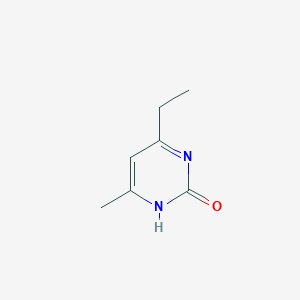
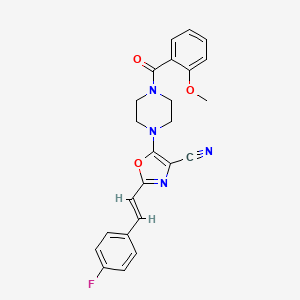
![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2412334.png)
![N-[4-(acetylamino)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2412338.png)
